![molecular formula C6H8N2O7S B068390 3-Amino-4-hydroxy-5-nitrobenzene-1-sulfonic acid hydrate CAS No. 175278-60-1](/img/structure/B68390.png)
3-Amino-4-hydroxy-5-nitrobenzene-1-sulfonic acid hydrate
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Description
3-Amino-4-hydroxy-5-nitrobenzene-1-sulfonic acid hydrate is a compound that has been explored in various scientific studies for its chemical properties and reactions. It is involved in proton-transfer compounds, vibrational spectroscopic studies, and in catalytic reactions, showcasing its significance in chemical research and applications.
Synthesis Analysis
The synthesis of related compounds involves complex chemical reactions, including proton-transfer mechanisms and nitration processes. For instance, the synthesis of proton-transfer compounds involving sulfosalicylic acid and aminobenzoic acid showcases the intricate chemical processes that similar compounds undergo during their formation (Smith, 2005).
Molecular Structure Analysis
Molecular structure analysis of 3-Amino-4-hydroxy-5-nitrobenzene-1-sulfonic acid hydrate and similar compounds has been conducted using various techniques such as vibrational spectroscopy and crystallography. These studies reveal detailed information about the compound's structure, including hydrogen-bonding interactions and polymer formation (Ramarajan et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving 3-Amino-4-hydroxy-5-nitrobenzene-1-sulfonic acid hydrate include redox/condensation reactions, where it acts as a precursor for the synthesis of various compounds. Its ability to participate in cascade reactions exemplifies its reactivity and utility in organic synthesis (Nguyen et al., 2013).
Physical Properties Analysis
The physical properties of similar compounds have been studied through various spectroscopic methods, providing insights into their stability, charge transfer mechanisms, and molecular dynamics. These analyses help in understanding the compound's behavior in different conditions and its potential applications in the industry (Ramarajan et al., 2020).
Chemical Properties Analysis
The chemical properties of 3-Amino-4-hydroxy-5-nitrobenzene-1-sulfonic acid hydrate include its reactivity towards various chemical groups and its role in catalytic reactions. Studies on related compounds highlight the importance of functional groups in molecular docking and dynamic analyses, further emphasizing the compound's versatility in chemical reactions (Ramarajan et al., 2020).
Scientific Research Applications
Structural and Functional Models of Nitrile Hydratase
Nitrile hydratase enzymes, which play a role in microbial nitrile assimilation, feature a unique coordination structure that could be relevant to the study of 3-Amino-4-hydroxy-5-nitrobenzene-1-sulfonic acid hydrate. The enzyme's active site comprises a non-heme low-spin iron(III) or a non-corrinoid cobalt(III) center. Modeling work has provided insights into the enzyme's structure and function, suggesting potential applications in biocatalysis and the synthesis of complex organic compounds (Mascharak, 2002).
Multiparticulate Systems in Drug Delivery
Research into multiparticulate systems for the treatment of inflammatory bowel disease using 5-aminosalicylic acid offers insights into drug delivery systems. These systems, such as pellets, offer advantages like improved drug bioavailability and ease of administration, which could be relevant when considering the delivery of drugs derived from or related to 3-Amino-4-hydroxy-5-nitrobenzene-1-sulfonic acid hydrate (Bautzová, Rabišková, & Lamprecht, 2011).
Nitrobenzene Production and Technical Progress
The production processes for nitrobenzene, including mixed acid nitration and adiabatic nitration, are reviewed, highlighting the research progress in synthesizing nitrobenzene with solid acid catalysts. This information could be relevant for understanding the synthesis and industrial applications of nitrobenzene derivatives, including those related to 3-Amino-4-hydroxy-5-nitrobenzene-1-sulfonic acid hydrate (Zhao Hong, 2003).
Synthesis of Cyclic Compounds Containing Aminobenzenesulfonamide
The synthesis and characterization of novel cyclic compounds containing aminobenzenesulfonamide are discussed, with a focus on the development of unique polyheterocyclic compounds. This research is pertinent to understanding the chemical versatility and potential applications of sulfonamide derivatives in pharmaceuticals and organic synthesis (Kaneda, 2020).
Environmental Applications of Sulfamic Acid
Sulfamic acid, an environmentally friendly alternative for industrial cleaning and corrosion inhibition, demonstrates the potential of sulfonamide-based compounds in environmental applications. This review might offer insights into the use of similar compounds for environmental purposes (Verma & Quraishi, 2022).
properties
IUPAC Name |
3-amino-4-hydroxy-5-nitrobenzenesulfonic acid;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O6S.H2O/c7-4-1-3(15(12,13)14)2-5(6(4)9)8(10)11;/h1-2,9H,7H2,(H,12,13,14);1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJASIPICABEOAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)O)[N+](=O)[O-])S(=O)(=O)O.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80420808 |
Source
|
Record name | 3-Amino-4-hydroxy-5-nitrobenzene-1-sulfonic acid--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80420808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-hydroxy-5-nitrobenzene-1-sulfonic acid hydrate | |
CAS RN |
175278-60-1 |
Source
|
Record name | Benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro-, hydrate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175278-60-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-4-hydroxy-5-nitrobenzene-1-sulfonic acid--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80420808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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